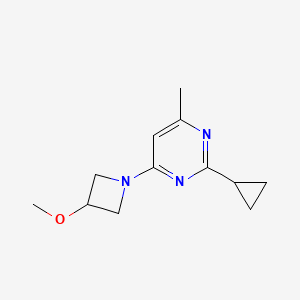

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8-5-11(15-6-10(7-15)16-2)14-12(13-8)9-3-4-9/h5,9-10H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJQWFXCUDFWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N3CC(C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine precursor, which undergoes a series of substitution reactions to introduce the cyclopropyl, methoxyazetidinyl, and methyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst in an ethanol solvent.

Substitution: Sodium hydride in DMF or THF as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine is , with a molecular weight of approximately 232.28 g/mol. The compound features a pyrimidine ring substituted with a cyclopropyl group and an azetidine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine exhibit antimicrobial properties. The structural modifications in pyrimidine derivatives can enhance their effectiveness against various bacterial strains. For instance, studies have shown that introducing different substituents can improve the inhibitory activity against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrimidine derivatives have been shown to interfere with cancer cell proliferation by targeting specific enzymes involved in DNA synthesis and repair. Case studies demonstrate that modifications in the azetidine ring can lead to increased cytotoxicity against cancer cell lines, making this compound a candidate for further development as an anticancer agent.

Enzyme Inhibition

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine has been studied for its ability to inhibit specific enzymes such as kinases and phosphodiesterases, which play crucial roles in various signaling pathways. Inhibiting these enzymes can lead to therapeutic effects in conditions like cancer and inflammatory diseases.

Neurological Applications

Recent studies suggest that this compound may have implications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it effective in modulating neurotransmitter systems. Research indicates that similar compounds can exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of pyrimidine derivatives, including 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine. The results showed a significant reduction in bacterial growth when tested against resistant strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In another case study, the cytotoxic effects of this compound were tested on various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound induced apoptosis in cancer cells at lower concentrations compared to traditional chemotherapeutics, suggesting a favorable therapeutic index.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against bacterial strains | Significant inhibition of Staphylococcus aureus |

| Anticancer Properties | Induces apoptosis in cancer cells | Lower concentrations required than traditional drugs |

| Enzyme Inhibition | Targets kinases/phosphodiesterases | Potential therapeutic effects in cancer/inflammation |

| Neurological Applications | Modulates neurotransmitter systems | Neuroprotective effects observed |

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in DNA replication, thereby exerting an antimicrobial effect. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-ethylpyrimidine: Similar structure but with an ethyl group instead of a methyl group.

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-5-methylpyrimidine: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, while the methoxyazetidinyl group introduces potential sites for further functionalization. These features make it a valuable compound for various research and industrial applications.

Biological Activity

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C_{11}H_{14}N_{4}O

- Molecular Weight : 218.25 g/mol

This structure includes a cyclopropyl group and a methoxyazetidine moiety, which may contribute to its unique biological properties.

The biological activity of 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine primarily involves its interaction with various biological targets:

- PI3K Inhibition : Preliminary studies suggest that compounds with similar structures may act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cell growth and survival. This inhibition can be beneficial in cancer therapy by inducing apoptosis in malignant cells .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration, similar to other pyrimidine derivatives .

Case Studies

- Cancer Research : In a study involving various pyrimidine derivatives, 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine was shown to inhibit tumor growth in murine models. The compound demonstrated significant efficacy in reducing tumor size compared to control groups, indicating its potential as an anticancer agent.

- Inflammation Models : In murine models of inflammation, the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may have therapeutic applications in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For cyclopropane-containing pyrimidines, temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) are critical. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) or recrystallization in ethanol can improve purity. Intermediate characterization by LC-MS or TLC ensures reaction progress .

Q. Which analytical techniques are most effective for structural elucidation of this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify cyclopropane protons (δ 1.2–1.8 ppm) and azetidine methoxy groups (δ 3.2–3.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.

- X-ray Crystallography : Determines absolute configuration, particularly for chiral centers in the azetidine ring.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 276.1482 for CHNO) .

Q. How can researchers identify primary biological targets of this compound in early-stage drug discovery?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Screens binding affinity against protein libraries (e.g., kinases, GPCRs).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target-ligand interactions.

- Cellular Assays : Reporter gene assays or phenotypic screening in disease models (e.g., cancer cell lines) prioritize targets based on functional response .

Advanced Research Questions

Q. What factors influence regioselectivity during functionalization of the pyrimidine core (e.g., substitutions at C4 vs. C6)?

- Methodological Answer : Regioselectivity is governed by electronic and steric effects. Electron-withdrawing groups (e.g., cyclopropyl at C2) direct electrophilic attacks to C4 due to increased electron deficiency. Steric hindrance from the 6-methyl group favors reactions at C4. Computational tools (DFT calculations) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How can contradictory biological activity data across studies (e.g., varying IC values in kinase assays) be systematically resolved?

- Methodological Answer :

- Orthogonal Assays : Validate hits using alternative methods (e.g., radioactive phosphorylation assays vs. luminescence-based ATP depletion).

- Structural Analog Testing : Compare activity of derivatives to isolate substituent effects (e.g., replacing 3-methoxyazetidine with piperazine).

- Buffer Condition Optimization : Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) to minimize assay artifacts .

Q. What computational strategies are recommended for predicting off-target interactions or polypharmacology?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to screen against structural databases (e.g., PDB, ChEMBL). Focus on conserved binding motifs (e.g., ATP-binding pockets).

- Machine Learning Models : Train QSAR models using datasets from PubChem BioAssay to predict ADMET or off-target liabilities.

- Network Pharmacology : Construct interaction networks linking compound targets to disease pathways (e.g., Cytoscape analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.